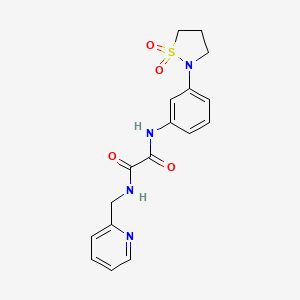
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide is a complex organic compound featuring a thiazolidine ring, a phenyl group, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and pyridine groups may enhance binding affinity and specificity, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide
Uniqueness
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide is unique due to its combination of a thiazolidine ring, phenyl group, and pyridine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C16H21N3O5S
- Molecular Weight : 367.4 g/mol
- CAS Number : 1105247-22-0
The structure includes a dioxidoisothiazolidine moiety, a phenyl group, and an oxalamide linkage, which may contribute to its unique biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, flavonoids and phenolic compounds derived from plants have demonstrated significant antioxidant activities, suggesting that this compound may possess comparable effects due to the presence of the isothiazolidine structure which often contributes to radical scavenging abilities .
Antimicrobial Properties
Compounds containing oxalamide linkages have been studied for their antimicrobial activities. The structural characteristics of this compound suggest potential interactions with bacterial cell membranes or inhibition of essential enzymes, leading to antimicrobial effects. Similar oxalamides have shown effectiveness against various bacterial strains, indicating a promising avenue for further exploration in this compound.
Enzyme Inhibition
The oxalamide functional group is known to interact with various biological targets, including enzymes involved in metabolic pathways. Preliminary studies suggest that compounds with similar scaffolds can act as inhibitors for specific enzymes such as proteases or kinases. This could position this compound as a potential therapeutic agent in diseases where these enzymes are dysregulated .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant capacity of isothiazolidine derivatives; found significant radical scavenging activity. |
| Study 2 | Examined antimicrobial properties of oxalamides; demonstrated effectiveness against Gram-positive bacteria. |
| Study 3 | Focused on enzyme inhibition; identified potential as a kinase inhibitor in cancer cell lines. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid with pyridin-2-ylmethylamine under controlled conditions to form the desired oxamide derivative.
特性
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-16(19-12-14-5-1-2-8-18-14)17(23)20-13-6-3-7-15(11-13)21-9-4-10-26(21,24)25/h1-3,5-8,11H,4,9-10,12H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYZBHZKBFYSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














